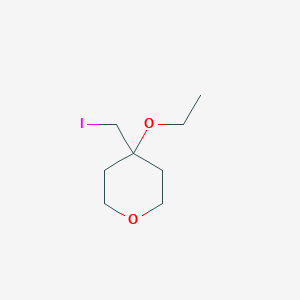

4-Ethoxy-4-(iodomethyl)oxane

Description

4-Ethoxy-4-(iodomethyl)oxane (CAS 1600314-94-0) is an organoiodine compound with the molecular formula C₈H₁₅IO₂ and a molecular weight of 270.11 g/mol . Its structure consists of an oxane (tetrahydropyran) ring substituted with an ethoxy group (-OCH₂CH₃) and an iodomethyl (-CH₂I) group at the 4-position. Limited data are available on its physical properties (e.g., boiling point), but its molecular features suggest applications in pharmaceuticals or agrochemicals as a functionalized scaffold.

Properties

Molecular Formula |

C8H15IO2 |

|---|---|

Molecular Weight |

270.11 g/mol |

IUPAC Name |

4-ethoxy-4-(iodomethyl)oxane |

InChI |

InChI=1S/C8H15IO2/c1-2-11-8(7-9)3-5-10-6-4-8/h2-7H2,1H3 |

InChI Key |

PPIDHZBIEHQJKV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1(CCOCC1)CI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-4-(iodomethyl)oxane typically involves the reaction of oxane derivatives with ethoxy and iodomethyl substituents. One common method is the iodination of 4-ethoxyoxane using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 4-Ethoxy-4-(iodomethyl)oxane may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and chromatography is essential to obtain high-purity compounds suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-4-(iodomethyl)oxane undergoes various chemical reactions, including:

Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.

Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of ethoxy-substituted oxane derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted oxane derivatives, which can be further utilized in different chemical syntheses and applications .

Scientific Research Applications

4-Ethoxy-4-(iodomethyl)oxane has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethoxy-4-(iodomethyl)oxane involves its interaction with specific molecular targets, leading to various chemical transformations. The iodomethyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The ethoxy group provides stability and solubility to the compound, enhancing its reactivity in different chemical environments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(Iodomethyl)-4-(oxan-4-yloxy)oxane (CAS 2138366-07-9)

Molecular Formula : C₁₁H₁₉IO₃

Molecular Weight : Undisclosed, but estimated to exceed 300 g/mol based on formula .

Key Structural and Functional Differences:

| Feature | 4-Ethoxy-4-(iodomethyl)oxane | 4-(Iodomethyl)-4-(oxan-4-yloxy)oxane |

|---|---|---|

| Core Structure | Single oxane ring | Spirocyclic system (two fused oxane rings) |

| Substituents | Ethoxy, iodomethyl | Oxane-4-yloxy, iodomethyl |

| Reactivity | Iodine for substitution; ethoxy for dealkylation | Potential steric hindrance due to spiro system |

The spirocyclic structure in CAS 2138366-07-9 introduces rigidity, which may reduce conformational flexibility compared to the monocyclic target compound. This could limit its utility in reactions requiring accessible iodine but enhance stability in constrained environments .

Ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate (CAS 2225147-55-5)

Molecular Formula : C₁₃H₁₉IO₄

Molecular Weight : 366.2 g/mol .

Key Structural and Functional Differences:

| Feature | 4-Ethoxy-4-(iodomethyl)oxane | Ethyl Spirocarboxylate Derivative |

|---|---|---|

| Core Structure | Single oxane ring | Spiro bicyclo[2.1.1]hexane-oxane system |

| Functional Groups | Ethoxy, iodomethyl | Ethyl carboxylate, iodomethyl |

| Applications | Synthetic intermediate | Versatile scaffold for drug discovery |

Its spiro bicyclo structure introduces significant ring strain, which could drive unique reactivity in ring-opening or functionalization reactions. Marketed as a "versatile small molecule scaffold," this compound is explicitly designed for diversity-oriented synthesis in medicinal chemistry .

Comparative Data Table

| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Structural Complexity | Primary Applications |

|---|---|---|---|---|---|

| 4-Ethoxy-4-(iodomethyl)oxane (1600314-94-0) | C₈H₁₅IO₂ | 270.11 | Ethoxy, iodomethyl | Low | Organic synthesis intermediate |

| 4-(Iodomethyl)-4-(oxan-4-yloxy)oxane (2138366-07-9) | C₁₁H₁₉IO₃ | ~314.1 (estimated) | Oxane-4-yloxy, iodomethyl | High (spirocyclic) | Specialty macrocycle synthesis |

| Ethyl spirocarboxylate (2225147-55-5) | C₁₃H₁₉IO₄ | 366.2 | Ethyl carboxylate, iodomethyl | Very high (bicyclic) | Drug discovery scaffolds |

Research Implications and Limitations

- Reactivity : The target compound’s iodine is more accessible for nucleophilic substitution than in spirocyclic analogs, which may sterically hinder reactions .

- Data Gaps : Experimental data on solubility, stability, and reaction yields are absent in the provided evidence, limiting direct performance comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.